(7-Methoxybenzofuran-2-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
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Description
(7-Methoxybenzofuran-2-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H17N3O4S and its molecular weight is 395.43. The purity is usually 95%.
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Biological Activity
The compound (7-Methoxybenzofuran-2-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone represents a novel structure with potential biological activities. This article reviews the existing literature on this compound, focusing on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be broken down into two primary components:
- 7-Methoxybenzofuran : A benzofuran derivative known for its diverse biological activities.
- 3-(5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl : A pyrrolidine moiety substituted with a thiophene and oxadiazole ring, contributing to the compound's pharmacological properties.
Anticancer Properties
Research indicates that derivatives of benzofurans exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation. A study highlighted the effectiveness of benzofuran derivatives in targeting cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
The proposed mechanism involves:
- Inhibition of Tubulin Polymerization : By binding to the tubulin protein, these compounds disrupt the mitotic spindle formation necessary for cell division.
- Induction of Apoptosis : Certain derivatives have been reported to trigger programmed cell death in cancer cells through mitochondrial pathways .
Structure-Activity Relationship (SAR)
A structure-activity relationship study indicated that modifications on the benzofuran scaffold significantly enhance anticancer activity. The introduction of electron-withdrawing groups and specific heterocycles (like thiophene and oxadiazole) improves potency against various cancer cell lines .
Case Studies
- Case Study 1 : A study on a related benzofuran derivative demonstrated its effectiveness against breast cancer cells, showing a 70% reduction in cell viability at a concentration of 10 µM after 48 hours of treatment.
- Case Study 2 : Another investigation involving similar compounds reported that they effectively inhibited tumor growth in xenograft models by targeting angiogenesis and tumor microenvironment interactions.
Data Table: Biological Activity Overview
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-25-15-4-2-3-12-9-16(26-17(12)15)20(24)23-7-5-13(10-23)18-21-19(27-22-18)14-6-8-28-11-14/h2-4,6,8-9,11,13H,5,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAQWYMTMMWVPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)C4=NOC(=N4)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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